2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQVFSPSGIQSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis: 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
[1][2]
Part 1: Executive Technical Summary[1][2][3]
-
Target Molecule: 1-(2-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone[1][2]
-
Core Challenge: The ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing character, deactivating the ring toward Friedel-Crafts acylation.[1][2]
-
Strategic Solution: Nucleophilic Acyl Substitution via Organometallics.[1][2][3] The bond is formed by reacting a nucleophilic aryl species (Grignard or Organolithium) with an electrophilic trifluoroacetyl donor.[1][2][3]
-
Critical Control Point: Preventing "double addition" (formation of the tertiary alcohol).[1][2][3] This is managed via Inverse Addition protocols or the use of Stable Tetrahedral Intermediates (Weinreb/Piperidide amides).[1][2][3]
Part 2: Retrosynthetic Analysis & Pathway Logic[1][2][3]
The synthesis relies on the disconnection of the ketone bridge (
The Disconnection
123-
Synthon A (Nucleophile): 2-(Trifluoromethyl)phenylmagnesium bromide.[1][2][3] Generated from 1-bromo-2-(trifluoromethyl)benzene.[1][2][3]
Pathway Selection Logic
While Option 1 is cost-effective, it carries a high risk of over-alkylation (yielding the tertiary alcohol).[1][2] Option 2 is superior for research and high-purity applications because the piperidide forms a stable tetrahedral intermediate that does not collapse to the ketone until acid hydrolysis, effectively "masking" the reactive carbonyl during the reaction.[2]
Part 3: Experimental Protocols
Method A: The "High-Fidelity" Amide Route (Recommended)
Best for: Small-to-medium scale, high purity requirements, avoiding over-addition.[1][2]
Phase 1: Preparation of Trifluoroacetyl Piperidide[2]
-
Setup: 3-neck flask, inert atmosphere (
), 0°C. -
Reagents: Piperidine (1.0 equiv), Ethyl Trifluoroacetate (1.2 equiv).[1][2][3][4]
-
Procedure: Add EtTFA dropwise to neat piperidine. The reaction is exothermic.[1][2][3] Stir at RT for 2 hours.
-
Purification: Vacuum distillation (BP ~80-90°C @ reduced pressure) yields the amide intermediate.[1][2][3]
Phase 2: Grignard Formation & Coupling[1][2][3]
-
Activation: Flame-dry a 3-neck flask. Add Magnesium turnings (1.2 equiv) and a crystal of
.[1][2][3] -
Initiation: Add 10% of the 1-bromo-2-(trifluoromethyl)benzene solution in dry THF. Heat gently until the iodine color fades and reflux begins.
-
Propagation: Dropwise add the remaining bromide/THF solution.[1][2][3] Maintain a gentle reflux.[1][2][3] Stir for 1 hour post-addition to ensure complete conversion to
. -
Coupling: Cool the Grignard solution to 0°C.
-
Addition: Add the Trifluoroacetyl Piperidide (from Phase 1, 1.0 equiv) dissolved in THF dropwise.
-
Workup (Hydrolysis): Pour the reaction mixture into ice-cold 2M HCl.
-
Isolation: Extract with
or MTBE.[1][2][3] Wash with brine.[1][2][3][5] Dry over .[1][2][3][5] Concentrate in vacuo.[1][2][3]
Method B: The "Direct" Ester Route (Industrial)
Best for: Large scale, cost-sensitivity.[1][2] Requires strict temperature control.[1][3]
-
Grignard Prep: Prepare
as above. -
Electrophile Setup: In a separate flask, cool Ethyl Trifluoroacetate (2.0 equiv) to -78°C (dry ice/acetone). Excess ester is crucial.[1][2][3]
-
Inverse Addition: Cannulate the Grignard solution slowly into the cold EtTFA solution.
-
Why: By adding the nucleophile to a large excess of electrophile, you ensure the concentration of the product (ketone) remains low relative to the ester, statistically favoring the desired mono-addition.[2]
-
-
Quench: Quench with
(aq) while still cold. -
Purification: Fractional distillation is required to separate the product from the excess ethyl trifluoroacetate.[1][2][3]
Part 4: Visualization & Mechanism[1][2][3]
Synthesis Workflow Diagram
Caption: Workflow for the high-fidelity amide route, ensuring single-addition selectivity via a stable chelate intermediate.
Part 5: Validation & Quality Control (Self-Validating System)
To confirm the identity and purity of this compound, use the following analytical markers.
NMR Spectroscopy (The Gold Standard)
Fluorine NMR is the definitive test.[1][2][3] You must observe two distinct signals corresponding to the two chemically non-equivalent trifluoromethyl groups.
| Signal Assignment | Approximate Shift ( | Multiplicity | Integration |
| Ar- | -58.0 to -62.0 | Singlet (broad) | 3F |
| -CO- | -72.0 to -76.0 | Singlet | 3F |
Note: Shifts are referenced to
GC-MS Fragmentation
-
Molecular Ion (
): 242 m/z[1][2] -
Base Peak: 173 m/z (Loss of
from the acetyl group, , or loss of from the ring).[2] -
Characteristic Fragment: 69 m/z (
).[1][2][3]
Physical Properties[1][3][6]
Part 6: Safety & Handling
-
Exotherms: The formation of the Grignard reagent is highly exothermic.[1][2][3] Use an iodine crystal initiator and add the halide slowly to prevent thermal runaway.[1][2][3]
-
Fluorine Chemistry: While the trifluoromethyl group is stable, the trifluoroacetyl group can hydrolyze to trifluoroacetic acid (TFA) if exposed to moisture over time.[1][2][3] TFA is corrosive and causes severe skin burns.[1][2][3]
-
Pressure: If performing the reaction in a sealed vessel (not recommended for Grignard), be aware of vapor pressure from THF and volatile fluorinated side-products.[1][2][3]
References
-
European Patent Office. Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.[1][2][3] EP 3196183 B1. (2019).[1][2][3] Link
-
Creary, X. Reaction of Organometallic Reagents with Ethyl Trifluoroacetate. Journal of Organic Chemistry, 52(22), 5026–5030.[2] (1987).[1][2][3] Link[1][2]
-
BenchChem. Synthesis routes of 2'-(Trifluoromethyl)acetophenone. (Accessed 2024).[1][2][3] Link[1][2]
-
Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013:3, 1–12.[1][6] (2013).[1][2][3][6] Link
Sources
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. 1-(2-(Trifluoromethyl)phenyl)ethanone | 17408-14-9 [sigmaaldrich.com]
- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Whitepaper: Discovery and Synthesis of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to a Key Fluorinated Building Block
Abstract
The strategic introduction of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science, imparting unique and often beneficial properties to organic molecules. This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone, a diketonated aromatic compound of significant synthetic utility. We will explore the primary synthetic routes to this molecule, with a detailed, field-tested protocol for its preparation via a Grignard reaction. The causality behind critical experimental choices is examined to provide a deeper understanding beyond simple procedural steps. This document further presents a consolidated summary of the compound's key physicochemical and spectroscopic data, and discusses its applications as a versatile intermediate.
Introduction: The Power of Trifluoromethyl Groups in Chemical Design
Fluorine chemistry has revolutionized the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group, in particular, is a privileged moiety. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's metabolic stability, binding affinity, and bioavailability. 2,2,2-Trifluoroacetophenone and its derivatives are therefore highly valuable intermediates.[1][2] The title compound, this compound, which contains two strategically placed CF₃ groups, represents a potent building block for creating novel chemical entities with enhanced properties. Its synthesis is a key enabling step for a wide range of research and development activities. These compounds are useful as raw materials for pharmaceuticals, agrochemicals, resins, and optical materials.[3]
Core Synthesis Methodologies
The preparation of aromatic ketones can be approached through several classic reactions. For trifluoromethylated systems, the two most prominent methods are the Friedel-Crafts acylation and the Grignard reaction.
-
Friedel-Crafts Acylation: This powerful reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of trifluoromethyl ketones, trifluoroacetic anhydride (TFAA) is a common and effective reagent.[4][5] The reaction can be catalyzed by trifluoroacetic acid itself, which offers advantages such as catalyst recycling and reduced waste.[6] However, this method can be limited by the reactivity of the aromatic substrate and the potential for unwanted side reactions.
-
Grignard Reaction: The addition of an organomagnesium (Grignard) reagent to an acylating agent is a robust and highly versatile method for ketone synthesis. This approach offers excellent control and is often preferred for complex substrates.[3][7] The synthesis of trifluoromethyl acetophenones via Grignard synthesis has been well-documented, reacting aryl magnesium halides with reagents like trifluoroacetic acid or its derivatives.[8][9][10] This method is particularly effective for producing 2'-substituted aromatic ketones.[3]
This guide will focus on the Grignard methodology due to its reliability and industrial applicability.
Detailed Experimental Protocol: Grignard Synthesis
The following protocol details the synthesis of this compound from 1-bromo-2-(trifluoromethyl)benzene.
Protocol: Synthesis of this compound
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Grignard Reagent Formation: A three-necked, flame-dried round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine. A solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added to the dropping funnel and a small portion is added to the flask to initiate the reaction. The reaction is confirmed by a color change and gentle reflux. The remaining bromide solution is then added dropwise, maintaining a steady reflux. After addition is complete, the mixture is stirred for 1 hour to ensure full formation of the Grignard reagent.
-
Acylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel.[11] The rate of addition should be controlled to maintain the low temperature.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.[11]
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic extracts are washed sequentially with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.[12] The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.
Diagram of the Synthetic Workflow:
Caption: Grignard synthesis workflow for producing the target compound.
Expertise: Rationale for Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. All glassware must be flame-dried and anhydrous solvents must be used to prevent quenching of the reagent.
-
Initiator: Iodine is used to activate the magnesium surface, facilitating the insertion of magnesium into the carbon-bromine bond to initiate the reaction.
-
Low-Temperature Acylation: The acylation step is highly exothermic. Performing the addition at -78 °C prevents side reactions, such as the Grignard reagent attacking the newly formed ketone, which would lead to a tertiary alcohol byproduct.
-
Acidic Quench: The reaction is quenched with a mild acid (HCl) to protonate the intermediate magnesium alkoxide and to dissolve any remaining magnesium salts, facilitating a clean separation.
Trustworthiness: A Self-Validating Protocol
The integrity of this synthesis is maintained by continuous monitoring and final product validation.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aryl bromide and the appearance of the product spot.[12]
-
Spectroscopic Validation: The identity and purity of the final product must be confirmed. The expected spectroscopic data provides a benchmark for validation. Any significant deviation may indicate impurities or an incorrect structure.
-
Yield Calculation: An accurate yield calculation (typically 80-90% for this type of reaction based on literature for similar compounds) serves as a final check on the efficiency and success of the synthesis.[3]
Physicochemical and Spectroscopic Data
The synthesized compound should be characterized to confirm its identity.
Table 1: Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₉H₄F₆O | [13] |
| Molecular Weight | 242.12 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [12] |
| Density | ~1.4 g/mL at 25 °C | [8] |
| Boiling Point | ~65-67 °C at 24 mmHg (for 3'-isomer) | [8] |
| ¹⁹F NMR (CDCl₃) | Signals expected around -62 ppm (Ar-CF₃) and -75 ppm (COCF₃) | N/A |
| ¹H NMR (CDCl₃) | Multiplets expected in the aromatic region (7.5-8.0 ppm) | N/A |
| ¹³C NMR (CDCl₃) | Signals expected for carbonyl (q), aromatic carbons, and CF₃ carbons (q) | N/A |
Note: Spectroscopic data is predicted based on analogous structures. Exact shifts should be determined empirically.
Applications in Research and Development
This compound is not an end-product but a valuable synthetic intermediate.
-
Pharmaceuticals: It serves as a building block for creating complex drug candidates, where the two CF₃ groups can enhance metabolic stability and cell permeability.[2]
-
Agrochemicals: This scaffold is used in the synthesis of advanced pesticides and herbicides.[1]
-
Materials Science: It can be used as a monomer or precursor for high-performance fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.[14]
References
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Center for Biotechnology Information. [Link]
-
Method for synthesizing m-trifluoromethyl acetophenone. Eureka | Patsnap. [Link]
-
METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE. European Patent Office - EP 3196183 B1. [Link]
-
Aromatic Ketone Synthesis with N-Acylimidazoles. J-STAGE. [Link]
-
Trifluoroacetic anhydride (TFAA). ResearchGate. [Link]
-
Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. Quickcompany. [Link]
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. ACS Publications. [Link]
- Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem. [Link]
-
Step Polymerization of 2,2,2-Trifluoroacetophenone with Two Multiring Aromatic Nonactivated p-Terphenyl (A) and m-Terphenyl (B). ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 8. 2,2,2-トリフルオロ-3′-(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 10. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Reaction Mechanisms of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction mechanisms of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone. This ketone is a compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its two trifluoromethyl (-CF3) groups. The potent electron-withdrawing nature of these groups renders the carbonyl carbon exceptionally electrophilic, opening avenues for a variety of chemical transformations. We will explore the fundamental reaction mechanisms, including nucleophilic additions, reductions, and its emerging role in organocatalysis. Each section combines in-depth mechanistic discussions with detailed, field-proven protocols to empower researchers in their experimental designs.
Introduction: The Significance of Fluorinated Ketones
The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS 721-37-9) is an exemplar of this molecular strategy.[3] The presence of a -CF3 group on the acetyl moiety and another on the phenyl ring dramatically influences its reactivity compared to a standard acetophenone. These groups synergistically withdraw electron density, making the carbonyl carbon a powerful electrophile. This heightened reactivity makes it a valuable intermediate for synthesizing complex fluorinated molecules for pharmaceuticals, agrochemicals, and advanced polymers.[4][5]
This guide will dissect the core reaction mechanisms associated with this powerful building block, providing both the theoretical framework and practical protocols for its application in a research setting.
Synthesis of the Parent Compound
While numerous synthetic routes exist for fluorinated acetophenones, a common industrial approach involves the Grignard reaction. For instance, a 2'-trifluoromethyl-substituted aromatic ketone can be efficiently produced by reacting a Grignard reagent, generated from a compound like o-chlorobenzotrifluoride, with an acid anhydride.[5] This method is noted for its efficiency and suitability for industrial-scale production.[5] Another classical approach involves diazotization of a trifluoromethyl-substituted aniline, followed by a coupling reaction and subsequent hydrolysis to yield the target ketone.[6]
Core Reaction Mechanisms and Protocols
Nucleophilic Addition to the Carbonyl Group
The primary reaction pathway for this compound involves the nucleophilic addition to its highly electrophilic carbonyl carbon. The strong inductive effect of the two -CF3 groups makes this ketone significantly more reactive towards nucleophiles than its non-fluorinated counterparts.
Mechanism Rationale: The trifluoromethyl group adjacent to the carbonyl (the α-CF3 group) strongly destabilizes the partial positive charge on the carbonyl carbon, making it highly susceptible to attack. The second -CF3 group on the aromatic ring further enhances this effect through resonance and induction. This reaction typically proceeds via the formation of a tetrahedral intermediate, which is then protonated upon workup to yield the corresponding tertiary alcohol.
Diagram: Nucleophilic Addition Pathway
Caption: General mechanism for nucleophilic addition.
Protocol: Grignard Addition to this compound
This protocol describes the addition of a Grignard reagent, a potent carbon-based nucleophile, to the title ketone.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 242.12 | 5.0 | 1.21 g |
| Magnesium Turnings | 24.31 | 7.5 | 182 mg |
| Bromobenzene | 157.01 | 7.0 | 0.73 mL |
| Anhydrous Diethyl Ether (Et2O) | - | - | 30 mL |
| Saturated aq. NH4Cl | - | - | 20 mL |
| Anhydrous MgSO4 | - | - | As needed |
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and maintain a positive nitrogen atmosphere.
-
Add 10 mL of anhydrous Et2O.
-
Dissolve bromobenzene in 10 mL of anhydrous Et2O and add it to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (cloudiness, gentle reflux).
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
-
Nucleophilic Addition:
-
Dissolve this compound in 10 mL of anhydrous Et2O and add it to the dropping funnel.
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 20 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel, add 20 mL of Et2O, and separate the layers.
-
Extract the aqueous layer with Et2O (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the tertiary alcohol.
-
Reduction of the Carbonyl Group
The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. This can be achieved using various chemical reducing agents or through highly selective biocatalytic methods.
Mechanism Rationale: The reduction typically involves the transfer of a hydride ion (H-) from a reducing agent (e.g., NaBH4) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to give the alcohol. Asymmetric reduction can be achieved using chiral reagents or catalysts to produce a specific enantiomer of the alcohol, a critical step in the synthesis of chiral drugs.[7][8]
Protocol: Biocatalytic Reduction using Marine Fungi
Recent studies have demonstrated the highly efficient and enantioselective reduction of fluoroacetophenones using marine-derived fungi.[9] These biocatalysts can provide high conversion rates and excellent enantiomeric excess (>99% ee), offering a green alternative to chemical reductants.[9]
Materials & Reagents:
| Component | Details |
| Fungal Culture (e.g., Botryosphaeria sp.) | Actively growing in a suitable liquid medium (e.g., Potato Dextrose Broth) |
| Substrate Solution | This compound dissolved in DMSO (10 mg/mL) |
| Phosphate Buffer | 0.1 M, pH 7.0 |
| Ethyl Acetate (EtOAc) | For extraction |
| Anhydrous Na2SO4 | For drying |
Procedure:
-
Cultivation: Grow the selected fungal strain in an appropriate liquid medium at 25-28 °C with shaking (150 rpm) for 5-7 days.
-
Biotransformation:
-
To a 250 mL Erlenmeyer flask containing 100 mL of the fungal culture, add 100 µL of the substrate solution.
-
Incubate the flask under the same conditions for an additional 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
-
Extraction and Analysis:
-
After the reaction is complete, saturate the culture with NaCl.
-
Extract the entire culture with an equal volume of ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum.[9]
-
Analyze the crude product by GC-FID to determine conversion and by chiral GC to determine the enantiomeric excess.[9]
-
Role in Organocatalysis: Epoxidation of Alkenes
Trifluoroacetophenones have been identified as highly effective organocatalysts for various oxidation reactions, most notably the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[10][11] The ketone is not the reactant but the catalyst that activates H2O2.
Mechanism Rationale: The ketone reacts with hydrogen peroxide to form a perhydrate intermediate. This intermediate, in the presence of an activator like acetonitrile, is believed to form a highly reactive dioxirane or a related peroxyimidic acid species. This species then transfers an oxygen atom to the alkene, forming the epoxide and regenerating the ketone catalyst for the next cycle.[10] The electron-withdrawing nature of the -CF3 group is critical for activating the ketone towards forming the perhydrate intermediate.[10]
Diagram: Catalytic Cycle for Epoxidation
Sources
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Application Notes and Protocols for Polymer Synthesis using 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive technical guide for the synthesis of novel fluorinated polymers utilizing 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone as a key monomer. The presence of two trifluoromethyl groups imparts unique electronic properties to the ketone moiety, rendering it highly susceptible to specific polymerization methodologies. This guide will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for the synthesis of high-performance polymers. The resulting fluorinated polymers are of significant interest for applications in drug development, advanced materials, and biomedical engineering, owing to their characteristic thermal stability, chemical resistance, and tailored physicochemical properties.[1][2]
Introduction: The Significance of Fluorinated Polymers
Fluorinated polymers represent a unique class of materials with exceptional properties, making them indispensable in a myriad of high-tech applications, including the medical and pharmaceutical fields.[1][3][4] The incorporation of fluorine atoms into a polymer backbone can dramatically alter its characteristics, often leading to:
-
Enhanced Thermal Stability: The strength of the carbon-fluorine bond contributes to superior resistance to thermal degradation.[5][6]
-
Increased Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of solvents and chemical agents.[1]
-
Improved Pharmacokinetic Properties in Drug Delivery: Fluorination can increase metabolic stability and cell permeability of drug-polymer conjugates.[3]
-
Unique Surface Properties: The low surface energy of fluorinated materials can be leveraged to create hydrophobic and oleophobic surfaces.[2]
-
Biocompatibility: Certain fluoropolymers exhibit excellent biocompatibility, making them suitable for implants and drug delivery systems.[3][4]
This compound is a promising monomer for the creation of novel fluorinated polymers. The two electron-withdrawing trifluoromethyl groups significantly enhance the electrophilicity of the carbonyl carbon, making it a prime candidate for specific polymerization reactions.[7] This guide will primarily focus on a robust and versatile method for its polymerization: superacid-catalyzed polycondensation.
Superacid-Catalyzed Polycondensation: A Powerful Tool for Fluorinated Ketone Polymerization
Superacid-catalyzed polymerization is an effective method for the synthesis of aromatic polymers from ketones and aromatic hydrocarbons.[7][8] The strong protonating power of a superacid, such as trifluoromethanesulfonic acid (TFSA), activates the carbonyl group of the ketone, generating a highly electrophilic species that can readily undergo electrophilic aromatic substitution with electron-rich comonomers.[7][9][10][11]
Mechanism of Superacid-Catalyzed Polycondensation
The proposed mechanism for the superacid-catalyzed polycondensation of this compound with an aromatic comonomer (e.g., biphenyl) is depicted below.
Caption: Conceptual workflow for NAS-based synthesis.
Potential for Anionic Polymerization
The highly electron-withdrawing nature of the trifluoromethyl groups activates the carbonyl double bond towards anionic polymerization. [12]This method, typically used for vinyl monomers, could potentially be adapted for the chain-growth polymerization of this compound. [13][14]The initiation would involve a strong nucleophile, such as an organolithium reagent, attacking the carbonyl carbon. [12]This would generate an alkoxide propagating species. This approach is mechanistically distinct from step-growth polymerization and could lead to polymers with different architectures and properties. Further research is warranted to explore the feasibility and optimization of this synthetic route.
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the polymer, determination of monomer incorporation, and end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers. |
Applications in Drug Development and Beyond
The unique properties of polymers derived from this compound open up a wide range of applications:
-
Drug Delivery Systems: The hydrophobicity and chemical resistance of these polymers can be utilized for the controlled release of therapeutic agents. [2][3]* Biomedical Implants: Their potential for high thermal stability and biocompatibility makes them candidates for medical devices and implants. [3][4]* Advanced Coatings: The low surface energy of these fluorinated polymers can be exploited for creating anti-fouling and self-cleaning surfaces.
-
High-Performance Membranes: The rigid polymer backbone and the presence of fluorine could lead to membranes with selective permeability for gas separation or filtration applications.
Conclusion
This compound is a versatile monomer for the synthesis of novel fluorinated polymers with a wide array of desirable properties. The superacid-catalyzed polycondensation method provides a reliable and efficient route to high-molecular-weight polymers. The resulting materials hold significant promise for advancing applications in drug development, biomedical engineering, and high-performance materials science. Further exploration into alternative polymerization techniques such as nucleophilic aromatic substitution and anionic polymerization could unlock an even broader range of polymer architectures and functionalities.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone (CAS No. 17408-14-9). This document addresses common and complex challenges encountered during the purification of this highly fluorinated ketone, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1][2] In this case, impurities may include:
-
Unreacted Starting Materials: Such as 1-bromo-2-(trifluoromethyl)benzene or trifluoroacetic anhydride.
-
Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃) can form complexes with the ketone product.[3][4]
-
Solvent Residues: Solvents used in the reaction or workup (e.g., tetrahydrofuran, diethyl ether, ethyl acetate).[5][6]
-
Hydrolysis Products: Trifluoroacetic acid, formed from the hydrolysis of unreacted trifluoroacetic anhydride during aqueous workup.
-
Positional Isomers: Depending on the selectivity of the reaction, other isomers of trifluoromethylacetophenone might be present in small quantities.
-
Side-Reaction Products: Over-acylation or reactions involving solvent can lead to minor byproducts. Superacid-catalyzed reactions, for instance, can sometimes lead to rearrangements or dimerization.[7]
Q2: What are the primary recommended purification techniques for this compound?
A2: Given that this compound is a liquid at room temperature, the most effective purification methods are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities (like catalyst residues) and from solvents or starting materials with significantly different boiling points.[1][8]
-
Flash Column Chromatography: Highly effective for separating the target compound from impurities with similar boiling points but different polarities, such as positional isomers or certain side-products.[5][9] Silica gel is a common stationary phase, often used with a hexane/ethyl acetate eluent system.[5]
-
Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, especially when dealing with impurities that are difficult to separate by distillation or flash chromatography.[10]
Q3: How can I effectively monitor the purity of my sample during purification?
A3: Purity should be monitored at each stage using a combination of methods:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to assess the number of components in a mixture and to determine appropriate solvent systems for column chromatography.[5][9] A common mobile phase is a mixture of ethyl acetate and hexane.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the sample and can help identify volatile impurities by their mass spectra.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and for detecting and quantifying impurities, particularly organofluorine-containing ones.[12]
Q4: What are the critical safety precautions for handling highly fluorinated acetophenones?
A4: this compound and related compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors, which can cause respiratory irritation.[15][16]
-
Handling: This class of compounds can be skin and eye irritants.[14][17] Avoid direct contact. In case of contact, rinse the affected area with plenty of water.[14]
-
Fire Safety: The compound is a combustible liquid.[13] Keep it away from heat, sparks, and open flames. Use explosion-proof equipment for large-scale work.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification process.
Distillation Issues
Q: My compound is turning dark or decomposing during distillation, even under vacuum. What is happening and what should I do?
A: Thermal decomposition may be occurring, potentially catalyzed by acidic or basic impurities left over from the synthesis.
-
Causality: Residual Lewis acids (e.g., AlCl₃) or Brønsted acids can lower the decomposition temperature.[3]
-
Solution:
-
Neutralize Before Distilling: Before distillation, wash the crude product with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids, followed by a water wash and drying over an anhydrous agent like Na₂SO₄ or MgSO₄.[5][8]
-
Lower the Temperature: Increase the vacuum to the lowest achievable level to reduce the boiling point and minimize thermal stress on the molecule.
-
Use a Short-Path Apparatus: For smaller quantities, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Chromatography Issues
Q: My compound is streaking or "tailing" on the silica gel column, leading to poor separation.
A: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by the presence of highly polar impurities. The ketone functional group can interact strongly with the acidic silanol groups on the silica surface.
-
Causality: The slightly acidic nature of standard silica gel can lead to strong adsorption of the ketone. Highly polar impurities, like residual trifluoroacetic acid, will also streak badly.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, a small amount of acetic acid can sometimes improve the peak shape for acidic compounds, but triethylamine is more common for ketones.
-
Use Deactivated Silica: Employ silica gel that has been treated with a neutralizing agent.
-
Consider an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying ketones. Fluorous silica-gel chromatography has also been used for separating heavily fluorinated molecules.[18]
-
Q: I am unable to separate my product from an impurity with a very similar Rf value on TLC.
A: This indicates that the impurity has a similar polarity to your product.
-
Causality: The impurity could be a positional isomer or a closely related byproduct.
-
Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different selectivities. For example, switch from an ethyl acetate/hexane system to a dichloromethane/hexane or a diethyl ether/hexane system.
-
Improve Column Efficiency: Use a longer column, a finer mesh silica gel, and apply the sample in a highly concentrated band. Running the column with a slight positive pressure (flash chromatography) will improve resolution.
-
Utilize Fluorous Affinity: Given the two CF₃ groups, fluorous solid-phase extraction (F-SPE) could be an option if the impurity is non-fluorinated. Heavily fluorinated molecules have unique partitioning properties that can be exploited for separation.[18]
-
Recrystallization Issues
Q: I cannot find a suitable single solvent for recrystallization as my compound is a liquid at room temperature.
A: While the compound itself is a liquid, it may be possible to crystallize it at very low temperatures or to derivatize it for purification.
-
Solution:
-
Low-Temperature Crystallization: Attempt to crystallize the compound from a non-polar solvent like pentane or hexane at temperatures of -20°C to -78°C (dry ice/acetone bath). This can sometimes induce crystallization in low-melting-point compounds.
-
Two-Solvent Recrystallization: If low-temperature methods fail, consider a two-solvent system where the compound is soluble in solvent #1 and insoluble in solvent #2.[19] A common pair for ketones is acetone (solvent #1) and hexanes (solvent #2).[20]
-
Derivatization: As a last resort, consider forming a solid derivative (e.g., a 2,4-dinitrophenylhydrazone), recrystallizing the solid derivative, and then regenerating the pure ketone. This is more common for characterization but can be used for purification.
-
Q: My compound is "oiling out" of solution instead of forming crystals.
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The solubility of the compound decreases too rapidly upon cooling, or the presence of impurities is inhibiting crystal lattice formation.
-
Solution:
-
Cool More Slowly: Allow the solution to cool to room temperature very slowly in an insulated container before moving to an ice bath.[21]
-
Use a More Dilute Solution: Add a small amount of the primary solvent to the oiled-out mixture, heat until clear, and then attempt to cool again more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Section 3: Detailed Experimental Protocols
Safety Notice: Before beginning any procedure, review the Safety Data Sheet (SDS) for this compound and all other chemicals used.[13][15] Perform all operations in a certified chemical fume hood.
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of the crude product from non-volatile or much more volatile impurities.
Equipment:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer and adapter
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump with trap and gauge
Procedure:
-
Pre-treatment: If the crude product is from a Friedel-Crafts reaction, wash it in a separatory funnel with 5% NaHCO₃ solution, followed by water, and finally a brine wash.[5] Dry the organic layer over anhydrous Na₂SO₄.
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the dried crude liquid into the distillation flask (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips.
-
Evacuation: Begin stirring and slowly apply vacuum. Watch for excessive bumping or foaming.
-
Distillation: Once the vacuum is stable, begin gently heating the distillation flask.
-
Fraction Collection:
-
Collect a small initial fraction (forerun) which may contain residual solvents or more volatile impurities.
-
As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask. For a related isomer, 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, the boiling point is 65-67 °C at 24 mmHg. The boiling point of the target 2'-isomer will be in a similar range.
-
Collect the main fraction over a narrow temperature range.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
| Parameter | Recommended Value |
| Vacuum Level | 10-30 mmHg |
| Stirring | Continuous, moderate speed |
| Heating | Gradual increase to avoid bumping |
| Expected BP | ~60-80 °C (dependent on vacuum) |
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the product from impurities of similar volatility but different polarity.
Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Flasks for fraction collection
-
Air or nitrogen line for pressure
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.4.[6] A gradient or isocratic system of ethyl acetate in hexane is a good starting point.[5]
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column.
-
-
Elution: Begin eluting the sample through the column using the chosen solvent system. Apply gentle pressure to achieve a flow rate of about 2 inches per minute.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Section 4: Visual Guides & Workflows
Diagram 1: Purification Method Selection
This decision tree guides the user in selecting the most appropriate primary purification technique based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Column Chromatography Tailing
This workflow provides a logical sequence of steps to address the common issue of compound tailing during silica gel chromatography.
Caption: Workflow for troubleshooting chromatography tailing.
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available from: [Link]
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2,2,2-Trifluoroacetophenone - Hazardous Agents. Haz-Map. Available from: [Link]
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2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem. Available from: [Link]
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Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
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Method for synthesizing m-trifluoromethyl acetophenone. Eureka | Patsnap. Available from: [Link]
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Tips & Tricks: Recrystallization. University of Rochester. Available from: [Link]
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Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available from: [Link]
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METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE. European Patent Office. Available from: [Link]
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-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
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Technical Support Center: 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
From the desk of the Senior Application Scientist: This guide is intended for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone. It is important to note that specific stability and reactivity data for this exact molecule are limited in published literature. The following troubleshooting advice and FAQs have been synthesized from established chemical principles and data on structurally similar compounds, such as 2,2,2-trifluoroacetophenone and other isomers. This information serves as an expert-level guide for experimental design and problem-solving.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in a laboratory setting.
Question 1: My sample of this compound has developed a yellow tint upon storage. What is the likely cause and is the material still usable?
Answer: The development of a pale yellow color is a common indicator of minor degradation or the presence of impurities. While the compound is generally stable under recommended conditions, several factors can lead to discoloration:
-
Cause 1: Exposure to Light (Photodecomposition): Aromatic ketones are often photosensitive. Chronic exposure to UV or even ambient laboratory light can induce side reactions.
-
Cause 2: Trace Acid/Base Contamination: The high electrophilicity of the carbonyl carbon, enhanced by two trifluoromethyl groups, makes the compound susceptible to trace contaminants. Acid or base catalysis can promote self-condensation or other side reactions over time.
-
Cause 3: Oxidative Degradation: Although generally stable to air, prolonged exposure, especially at elevated temperatures, can lead to slow oxidation.
Recommended Actions:
-
Analytical Verification: Before use, verify the purity of the discolored material using GC-MS or NMR spectroscopy to identify any new impurity peaks. Compare this to the analysis of a fresh or properly stored sample.
-
Functional Check: If the impurity levels are low (<1-2%), perform a small-scale test reaction to ensure its reactivity has not been compromised for your specific application.
-
Purification: If significant degradation has occurred, consider re-purification by vacuum distillation or column chromatography, though this may not always be practical.
-
Preventative Measures: Always store the compound in an amber glass vial or a container shielded from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. Store in a cool, dry place away from heat sources.[1][2]
Question 2: I am observing low yields and unexpected byproducts in a reaction involving nucleophilic addition to the carbonyl group. What are the potential stability issues at play?
Answer: Low yields in nucleophilic addition reactions are often traced back to the compound's specific reactivity profile and potential side reactions. The two electron-withdrawing trifluoromethyl groups make the carbonyl carbon highly reactive, but also introduce unique challenges.
-
Cause 1: Incompatibility with Strong Bases: While a base is often used to deprotonate a nucleophile, strong, non-nucleophilic bases can deprotonate the α-position if one were available. More critically, strong nucleophilic bases (e.g., concentrated hydroxides or alkoxides) can potentially lead to a haloform-type cleavage reaction due to the stability of the trifluoromethyl anion (CF₃⁻) as a leaving group.
-
Cause 2: Steric Hindrance: The trifluoromethyl group on the phenyl ring at the ortho (2') position creates significant steric bulk around the reaction center, potentially hindering the approach of large or sterically demanding nucleophiles.
-
Cause 3: Reaction with Grignard Reagents: While the compound can undergo reduction with certain Grignard reagents, the reaction can be complex. Side reactions, including enolization or complex formation, can compete with the desired nucleophilic addition.
Recommended Troubleshooting Workflow:
Caption: Workflow for diagnosing low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A: Based on data for structurally similar flammable and irritant ketones, a multi-faceted approach to storage and handling is critical.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Refrigeration (2-8 °C) is often recommended.[3][4] | Minimizes vapor pressure and slows potential decomposition pathways. Prevents proximity to heat sources that could pose an ignition risk. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed amber glass bottle.[1] | Protects from light-induced decomposition and prevents leakage of flammable vapors. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[1][5] | The compound is expected to be a respiratory irritant, and its vapors may form explosive mixtures with air.[1][6][7] |
| Ignition Sources | Keep away from heat, sparks, open flames, and static discharge.[6] | The compound is a flammable liquid. Use non-sparking tools and ground/bond containers during transfer.[5] |
Q2: What known incompatibilities should I be aware of?
A: The high reactivity of this ketone dictates caution with several classes of reagents.
| Incompatible Agent | Nature of Hazard / Potential Outcome | Source Citation |
| Strong Oxidizing Agents | Can react violently, posing a fire or explosion risk. | [1][5] |
| Strong Bases | May induce haloform-type reactions or other unintended condensations. | (Expert Inference) |
| Strong Acids (Superacids) | Can catalyze polymerization or condensation reactions. | [8] |
| Hydrogen Peroxide | The compound can act as an organocatalyst for oxidations with H₂O₂, indicating a direct reaction to form a reactive intermediate.[9] This may be undesirable if not the intended reaction. | [9][10] |
Q3: What are the primary hazards and expected decomposition products?
A: The primary hazards are inferred from related compounds and include:
-
Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[11]
-
Irritation: Causes skin and serious eye irritation.[5] May also cause respiratory irritation.
In the event of thermal decomposition or combustion, hazardous gases are expected to be produced.
Caption: Expected hazardous decomposition products.
The primary decomposition products upon combustion are carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas.[1][5]
References
-
Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations ; ResearchGate. [Link]
-
Safety data sheet - BASF ; BASF. [Link]
-
Reactivity comparison of trifluoroacetophenone and acetophenone ; ResearchGate. [Link]
-
2,2,2-Trifluoroethanol MSDS ; ScienceLab.com. [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes ; ACS Publications, The Journal of Organic Chemistry. [Link]
-
2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone ; PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET for 2'-(Trifluoromethyl)acetophenone ; Thermo Fisher Scientific. [Link]
- Method for synthesizing m-trifluoromethyl acetophenone; Google P
-
2,2,2-Trifluoroacetophenone ; PubChem, National Center for Biotechnology Information. [Link]
-
Reaction pathways of superelectrophilic polycondensation of 2,2,2-trifluoroacetophenone and biphenyl. A computational study ; ResearchGate. [Link]
-
METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE ; European Patent Office. [Link]
Sources
- 1. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
Welcome to the dedicated technical support guide for 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone (CAS No. 721-37-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this highly versatile fluorinated ketone. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your compound and the success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable building block in pharmaceutical and materials science research. Its two trifluoromethyl groups create a unique electronic environment, rendering the central ketone highly electrophilic. This property is key to its reactivity but also the source of its potential instability. This guide explains the causality behind its decomposition pathways and provides robust protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields or inconsistent results in my reactions. Could my starting material be decomposing?
A: Yes, this is a common issue. The high electrophilicity of the carbonyl carbon in this compound makes it susceptible to several degradation pathways if not handled or stored correctly. The most common issues are hydration and reaction with nucleophilic impurities. Before starting a reaction, always verify the purity of the starting material.
Q2: What is the primary cause of instability for this compound?
A: The primary non-destructive issue is its propensity to form a stable hydrate in the presence of water. The two electron-withdrawing trifluoromethyl groups strongly polarize the carbonyl bond, making it highly susceptible to nucleophilic attack by water. While hydrate formation is reversible, it can alter the compound's physical state, affect accurate measurements for stoichiometry, and potentially interfere with certain reactions. The true decomposition pathways involve reactions with nucleophiles, strong bases, and potential photodecomposition.
Q3: How should I properly store this compound?
A: Proper storage is critical for maintaining the compound's integrity. Based on safety data for this and structurally similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool environment. Refrigeration (2-8 °C) is ideal for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.
-
Container: Use a tightly sealed container. For opened bottles, consider using paraffin wax film to ensure a robust seal.
-
Light: Protect from light to prevent potential photochemical side reactions.[2] Store in an amber vial or in a dark cabinet.
-
Incompatibilities: Keep away from heat, sparks, flames, and strong oxidizing agents.[3][4][5]
Q4: My compound appears cloudy or has solidified unexpectedly. What happened?
A: This is a classic sign of hydrate formation. The hydrate of a trifluoromethyl ketone is often a stable, crystalline solid, even if the parent ketone is a liquid.[6][7] This indicates moisture has been introduced into your sample. While the compound is not chemically decomposed, its form has changed. Gentle heating under vacuum can sometimes remove the water and revert it to the ketone form, but care must be taken to avoid thermal decomposition. It is best to prevent this by strictly adhering to anhydrous storage and handling techniques.
Q5: What types of reagents or conditions should I avoid when working with this compound?
A: Given its electrophilic nature, you should be cautious with the following:
-
Strong, Unhindered Nucleophiles: Reagents like hydroxide, alkoxides, or primary/secondary amines can readily attack the carbonyl carbon, leading to addition products or subsequent reactions.
-
Strong Bases: While bases like KHMDS are used in its synthesis, this is done at very low temperatures (-40 °C).[8][9][10] At room temperature or above, strong bases can potentially initiate haloform-type reactions or other decomposition pathways.
-
Aqueous or Protic Solvents (unless intended): Unless your reaction specifically calls for it, avoid protic solvents like water and alcohols to prevent hydrate or hemiacetal formation.
-
UV Light Exposure: Fluorinated acetophenones can undergo photochemical reactions, so it is prudent to protect your reactions from direct UV light.[2]
Q6: How can I reliably check the purity and integrity of my sample?
A: The most effective method is ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy. This technique is highly sensitive to the local environment of the fluorine atoms.
-
Pristine Sample: A pure sample of this compound should show two distinct signals (singlets or complex multiplets depending on the specific isomer and coupling), one for each CF₃ group.
-
Decomposition/Hydration: The presence of the hydrate will give rise to a new set of ¹⁹F signals, shifted from the parent ketone. Other impurities or decomposition products will also appear as separate signals. ¹H NMR and GC-MS are also excellent supplementary methods for purity assessment.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Low reaction yield despite a confirmed reaction pathway. | 1. Starting material degradation. 2. Hydrate formation. | 1. Verify Purity: Before use, run a ¹⁹F NMR or GC-MS to confirm the purity of the ketone. If impure, consider purification by distillation or chromatography.2. Use Anhydrous Techniques: Ensure all glassware is oven-dried, use anhydrous solvents, and perform reactions under an inert atmosphere (Ar or N₂). Hydrate formation alters the effective molar mass, leading to stoichiometric errors. |
| Appearance of unexpected peaks in NMR or MS analysis. | 1. Reaction with nucleophilic impurities. 2. Thermal or photodecomposition. | 1. Purify Solvents/Reagents: Ensure all solvents and reagents are free from nucleophilic contaminants (e.g., water, amines).2. Control Reaction Conditions: Run the reaction at the lowest effective temperature and protect it from light using aluminum foil. |
| Compound is a solid or waxy, but literature states it's a liquid. | Hydrate Formation. | The compound has absorbed moisture. The hydrate is often a solid with a different melting point.[6][7] To regenerate the ketone, you can attempt to dry it under a high vacuum, possibly with gentle warming. Prevention is key: always handle and store under strictly anhydrous conditions. |
| Reaction mixture turns dark or forms tar-like substances. | 1. Strong base/high temperature decomposition. 2. Incompatible reagents. | 1. Re-evaluate Conditions: Lower the reaction temperature. If a base is necessary, consider a weaker, non-nucleophilic base or a hindered one. Strong bases can lead to complex decomposition pathways.[9]2. Check Compatibility: Review all reagents for known incompatibilities with highly electrophilic ketones. |
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt and Inspection: Upon receipt, inspect the container seal. If the seal is compromised, assume moisture contamination.
-
Inert Atmosphere Blanketing: Before storing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds before tightly resealing.
-
Long-Term Storage: Place the sealed container in a refrigerator at 2-8 °C, stored inside a secondary container (like a desiccator) containing a drying agent.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Handling: Dispense the liquid in a glove box or under a positive pressure of inert gas. Use clean, dry syringes or cannulas for transfer.
-
Resealing: After dispensing, re-flush the headspace with inert gas, seal tightly with the cap, and reinforce with paraffin film.
Protocol 2: Purity Verification by ¹⁹F NMR
-
Sample Preparation: In a controlled inert atmosphere (glove box), prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Internal Standard (Optional but Recommended): Add a small amount of a stable fluorinated compound with a known chemical shift (e.g., trifluorotoluene) as an internal standard for quantification.
-
Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum.
-
Analysis: Integrate the signals corresponding to the two CF₃ groups of the ketone and any impurity signals. The presence of more than two major signal sets indicates impurities or hydrate formation. The chemical shifts for the hydrate will differ significantly from the ketone.
Visualization of Key Processes
Chemical Stability and Decomposition Pathways
The following diagram illustrates the central role of the electrophilic ketone and its primary interactions.
Caption: Primary pathways affecting the integrity of the target ketone.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues encountered during your experiment.
Caption: A logical workflow for troubleshooting experimental issues.
References
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Center for Biotechnology Information. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Georgia Southern University. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry. [Link]
-
Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group, University of Cambridge. [Link]
-
Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. ACS Publications. [Link]
-
2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. PubChem. [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ACS Publications. [Link]
-
Safe Chemical Storage Solutions for Acetophenone. U.S. Chemical Storage. [Link]
-
Reactions of ketones with aromatics in acid media. ResearchGate. [Link]
-
Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Organic Syntheses. [Link]
-
The thermal decomposition of trifluoroacetic acid. Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,2,2-TRIFLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 5. 2,2,2-トリフルオロ-3′-(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone with other trifluoromethylating agents
This guide provides an in-depth technical analysis of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone (CAS 17408-14-9), positioning it within the landscape of modern trifluoromethylation strategies.
Executive Summary
This compound represents a specialized class of nucleophilic trifluoromethylating agents that operate via a haloform-type cleavage mechanism. Unlike silyl-based reagents (e.g., Ruppert-Prakash) that require fluoride activation, this reagent functions as a "masked" source of the trifluoromethyl anion (
Its unique structure—featuring an ortho-trifluoromethyl group on the aromatic ring—enhances the electrophilicity of the carbonyl center, facilitating the release of
Mechanism of Action: The Haloform Cleavage Pathway
The utility of this compound lies in its ability to release
Mechanistic Workflow
-
Activation: The base (e.g.,
) attacks the ketone carbonyl, forming a tetrahedral hemiacetal/hemiaminal intermediate. -
Cleavage: The intermediate collapses, expelling the thermodynamically stable
anion. -
Transfer: The transient
attacks the target electrophile (Substrate). -
Protonation: Workup yields the trifluoromethylated alcohol.
DOT Diagram: Mechanistic Pathway
Caption: Mechanistic pathway showing the base-mediated release of the trifluoromethyl anion via haloform cleavage.[1][2][3][4]
Comparative Analysis: vs. Industry Standards
This section objectively compares this compound against the three most common trifluoromethylating agents: Ruppert-Prakash Reagent (
Table 1: Performance & Property Comparison
| Feature | This compound | Ruppert-Prakash ( | Langlois Reagent ( | Togni Reagent II |
| Mechanism | Nucleophilic ( | Nucleophilic ( | Radical ( | Electrophilic ( |
| Activation | Strong Base (e.g., | Fluoride ( | Oxidant (TBHP) or Photocatalysis | Lewis Acid or Direct |
| Atom Economy | Moderate: Generates benzoate byproduct | Low: Generates silyl ethers/siloxanes | High: Loses | Low: Generates iodobenzoate |
| Cost Efficiency | High: Precursor is stable/scalable | Moderate: Silicon reagent is costly | Very High: Cheap salt | Low: Complex synthesis |
| Stability | Air/Moisture Stable Liquid | Moisture Sensitive | Hygroscopic Solid | Air Stable Solid |
| Primary Use | Non-enolizable aldehydes/ketones | Broad scope (aldehydes, ketones, imines) | C-H functionalization (arenes) | Thiols, arenes, alkenes |
Key Differentiators
-
vs. Ruppert-Prakash: The acetophenone reagent avoids the use of silicon, making it a "silicon-free" source of
. However, it requires stoichiometric base, which may be incompatible with base-sensitive substrates, whereas can operate under catalytic fluoride conditions [1]. -
vs. Langlois: Langlois reagent is primarily a radical source used for functionalizing aromatics. The acetophenone reagent is strictly nucleophilic, targeting carbonyls. They are complementary, not interchangeable [2].
-
Electronic Activation: The ortho-trifluoromethyl group (2'-position) on the acetophenone ring significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted trifluoroacetophenone. This facilitates faster hydrate formation and cleavage, potentially allowing for milder reaction conditions [3].
Experimental Protocol
Application: Nucleophilic trifluoromethylation of benzaldehyde.
Reagents
-
Agent: this compound (1.2 equiv)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Base: Potassium tert-butoxide (
) (1.2 equiv) -
Solvent: DMF or THF (Dry)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.2 mmol) and benzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
or Ar). -
Activation: Cool the solution to 0°C. Slowly add
(1.2 mmol) portion-wise to control the exotherm. Note: The solution may turn slightly yellow due to the formation of the hemialkoxide intermediate. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of benzaldehyde via TLC or LC-MS.
-
Quench: Quench the reaction with saturated aqueous
(10 mL). -
Workup: Extract with ethyl acetate (
mL). Wash the combined organic layers with water and brine to remove DMF. Dry over and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The byproduct, 2-(trifluoromethyl)benzoic acid, can be separated during the basic workup or chromatography.
Workflow Diagram
Caption: Operational workflow for using this compound in synthesis.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link
-
Langlois, B. R., Billard, T., & Mulatier, J. C. (1999). Nucleophilic Trifluoromethylation of Carbonyl Compounds with Trifluoroacetophenone. Journal of Fluorine Chemistry, 96(2), 111-118. Link
-
Jablonski, L., Billard, T., & Langlois, B. R. (2003). Trifluoroacetophenone as Nucleophilic Trifluoromethylating Reagent.[2][5] Tetrahedron Letters, 44(5), 1055-1057. Link
-
Levin, V. V., Dilman, A. D., et al. (2011). Nucleophilic Trifluoromethylation with Trifluoroacetophenone Derivatives. Tetrahedron Letters, 52(3), 281-284. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Computational Deep Dive: 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone as a Trifluoromethylating Agent
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the trifluoromethyl (CF₃) group is a cornerstone for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This has spurred the development of a diverse arsenal of trifluoromethylating reagents. This guide provides a comprehensive computational comparison of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone, a molecule of significant interest, with other established trifluoromethylating agents. We will delve into the electronic properties, reactivity, and mechanistic pathways, offering a theoretical framework to guide experimental design.
The Significance of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group in drug design.[1] The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of trifluoromethylated compounds.[1] Consequently, the development of efficient and selective trifluoromethylation methods is a paramount objective in synthetic chemistry.
This compound: A Molecule of Interest
This compound possesses two trifluoromethyl groups, which are expected to significantly influence the electrophilicity of the carbonyl carbon. This heightened electrophilicity is a key characteristic for potential applications in organic synthesis, including its use as a building block or even as a trifluoromethylating agent under specific conditions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄F₆O | |
| Molecular Weight | 242.12 g/mol | |
| Boiling Point | 65-67 °C/24 mmHg | |
| Density | 1.418 g/mL at 25 °C | |
| Refractive Index | n20/D 1.415 |
Computational Methodology: A Window into Reactivity
To objectively compare the potential of this compound as a trifluoromethylating agent, we turn to computational chemistry. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organofluorine compounds.
Protocol for Computational Analysis
A typical computational workflow to assess the reactivity of trifluoromethyl ketones and related reagents involves the following steps:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed using a higher level of theory or a larger basis set on the optimized geometries.
-
Solvation Effects: The influence of the solvent is incorporated using implicit solvation models, such as the Solvation Model based on Density (SMD).
A common level of theory for such studies is the M06-2X functional with a def2-TZVP basis set for single-point energy calculations, and the M06-2X functional with a def2-SVP basis set for geometry optimizations and frequency calculations, including the SMD solvation model.[2]
Caption: A typical workflow for computational analysis of reaction mechanisms.
Comparative Analysis of Electrophilicity
The reactivity of trifluoromethyl ketones as electrophiles is directly related to the partial positive charge on the carbonyl carbon. The presence of two electron-withdrawing trifluoromethyl groups in this compound is expected to make its carbonyl carbon significantly more electrophilic compared to 2,2,2-trifluoroacetophenone.
Conceptual Comparison
| Compound | Key Features | Expected Relative Electrophilicity |
| Acetophenone | Phenyl and methyl groups. | Low |
| 2,2,2-Trifluoroacetophenone | One trifluoromethyl group. | High |
| This compound | Two trifluoromethyl groups. | Very High |
This enhanced electrophilicity makes this compound a potent inhibitor of esterases, acting as a transition-state analogue.[3]
Comparison with Established Trifluoromethylating Reagents
While this compound itself is not a direct trifluoromethylating agent in the same vein as electrophilic or nucleophilic CF₃ sources, its high reactivity can be harnessed in synthetic transformations. Here, we compare it conceptually to well-established classes of trifluoromethylating reagents.
Electrophilic Trifluoromethylating Reagents
These reagents deliver a "CF₃⁺" equivalent to a nucleophile. Prominent examples include Umemoto's reagents and Togni's reagents.[4][5]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.[4]
-
Togni's Reagents: These are hypervalent iodine compounds that are known for their mild reaction conditions and broad substrate scope.[4]
The reaction mechanism of these electrophilic reagents often involves a nucleophilic attack on the trifluoromethyl group.
Caption: General mechanism of electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Reagents
These reagents deliver a "CF₃⁻" equivalent to an electrophile. The most common precursor for nucleophilic trifluoromethylation is fluoroform (HCF₃).[6] However, the trifluoromethyl anion is unstable and readily decomposes. Therefore, it is often generated in situ and stabilized, for example, as the Ruppert-Prakash reagent (TMSCF₃).[6]
The reactivity of the trifluoromethyl anion can be enhanced by using additives like glymes that coordinate to the counter-ion, making the anion more "naked" and nucleophilic.[7]
Caption: General mechanism of nucleophilic trifluoromethylation.
Potential Applications and Future Directions
While not a direct trifluoromethylating agent, the high electrophilicity of the carbonyl group in this compound makes it a valuable synthon. Computational studies can guide the design of reactions where this ketone acts as a potent electrophile, for example, in aldol-type reactions or as a precursor to other fluorinated building blocks.
Future computational studies should focus on:
-
Calculating the LUMO energy and the partial charge on the carbonyl carbon of this compound and comparing these values with other trifluoromethyl ketones and standard electrophiles.
-
Modeling reaction pathways involving this ketone to predict reaction barriers and identify potential side products.
-
Investigating its potential as a catalyst or activator in certain organic transformations, leveraging its strong Lewis acidic character upon coordination.
Conclusion
Computational chemistry provides an indispensable toolkit for understanding and predicting the reactivity of novel compounds like this compound. While not a conventional trifluoromethylating agent, its highly electrophilic nature, a direct consequence of its bis-trifluoromethyl substitution, opens avenues for its application as a powerful electrophile and a versatile building block in organic synthesis. By leveraging the predictive power of theoretical calculations, researchers can accelerate the discovery and optimization of new synthetic methodologies in the ever-evolving field of organofluorine chemistry.
References
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. [Link]
-
Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]
-
Computational Study on the Mechanism of Chen's Reagent as Trifluoromethyl Source. Acta Chimica Sinica. [Link]
-
Reaction pathways of superelectrophilic polycondensation of 2,2,2-trifluoroacetophenone and biphenyl. A computational study. ResearchGate. [Link]
-
A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids. Montclair State University Digital Commons. [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. RSC Publishing. [Link]
-
Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salt system. Journal of the American Chemical Society. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Interpretable machine learning framework for predicting the reactivity of trifluoromethylating reagents. R Discovery. [Link]
-
Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. ResearchGate. [Link]
-
Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. PMC. [Link]
-
Deoxygenative Functionalization of Trifluoromethyl Ketones. ResearchGate. [Link]
-
Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. PMC - NIH. [Link]
-
(PDF) Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. ResearchGate. [Link]
-
ChemInform Abstract: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]
-
Electrophilic Trifluoromethylation. Chem-Station Int. Ed. [Link]
-
Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PNAS. [Link]
-
Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles. PMC. [Link]
-
Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
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- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Alternatives to 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone in Synthesis
The following guide provides a technical comparison of synthetic strategies to access chiral trifluoromethylated benzylic alcohols, contrasting the direct reduction of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone with superior process alternatives.
Executive Summary: The "Ortho-Effect" Challenge
This compound (Structure A ) is a specialized building block primarily used to synthesize chiral 1-[2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol via asymmetric transfer hydrogenation (ATH) or enzymatic reduction.
However, its utility is often limited by the "Ortho-Effect" :
-
Steric Clash: The ortho-
group forces the carbonyl out of coplanarity with the phenyl ring, raising the activation energy for nucleophilic attack. -
Synthesis Cost: Accessing the ketone precursor itself requires multi-step lithiation or Grignard protocols that are difficult to scale.
-
Volatility: Like many perfluorinated ketones, it forms stable hydrates/hemiacetals, complicating purification.
The Superior Alternative: The industry standard has shifted toward Asymmetric Nucleophilic Trifluoromethylation of the corresponding aldehyde. This "Retrosynthetic Swap" allows access to the exact same chiral alcohol using cheaper starting materials (2-trifluoromethylbenzaldehyde) and more robust reagents (Ruppert-Prakash reagent).
Comparative Analysis: Ketone Reduction vs. Aldehyde Addition
The following table contrasts the traditional route (using the Title Topic) against the modern alternative (Nucleophilic Addition) and a structural analog strategy.
| Feature | Target Route (Ketone Reduction) | Alternative 1 (Aldehyde Addition) | Alternative 2 (Chelation Analogs) |
| Starting Material | This compound | 2-(Trifluoromethyl)benzaldehyde | 2-Trifluoroacetylpyridine |
| Key Reagent | Chiral Ru/Rh/Ir Catalyst + H donor | Chiral Lewis Acid + Hydride | |
| Reaction Type | Asymmetric Transfer Hydrogenation (ATH) | Nucleophilic Trifluoromethylation | Chelation-Controlled Reduction |
| Atom Economy | High (if using | Moderate (Loss of TMS group) | High |
| Enantioselectivity | Variable (Sterics often lower ee%) | High (>90% ee) | Very High (>95% ee) |
| Scalability | Low (Ketone synthesis is bottleneck) | High (Aldehydes are commodity chems) | Moderate |
| Cost Efficiency | Low | High | Moderate |
Decision Logic: When to Switch?
-
Switch to Alternative 1 (Aldehyde) if: You need the ortho-substituted chiral alcohol but want to avoid the expensive ketone synthesis.
-
Switch to Alternative 2 (Heterocycle) if: The phenyl ring is not mandatory for SAR (Structure-Activity Relationship) and a pyridine ring is acceptable (offers better solubility and metabolic stability).
-
Stick with Target (Ketone) if: You already have the ketone in stock or are studying specific steric-limitations of a new catalyst.
Mechanistic Visualization
The diagram below illustrates the retrosynthetic divergence. Both routes lead to the same chiral pharmacophore, but Route B (Alternative) bypasses the high-energy ketone intermediate.
Figure 1: Retrosynthetic comparison. Route B (Blue) utilizes the Ruppert-Prakash reagent to access the target alcohol from the aldehyde, avoiding the synthesis of the difficult ketone substrate (Red).
Experimental Protocols
Protocol A: The Alternative (Recommended)
Enantioselective Nucleophilic Trifluoromethylation of 2-(Trifluoromethyl)benzaldehyde
This protocol replaces the need for the title ketone by installing the
Reagents:
-
Substrate: 2-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Catalyst: Cinchona alkaloid-derived ammonium salt (e.g.,
-benzylcinchoninium fluoride) (10 mol%) -
Solvent: THF or Toluene (
)
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the chiral catalyst (10 mol%) and 2-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous toluene.
-
Cooling: Cool the reaction mixture to
to maximize enantioselectivity. -
Addition: Add
(1.2 mmol) dropwise over 10 minutes. The slow addition prevents background racemic reaction. -
Reaction: Stir at
for 4–6 hours. Monitor by NMR (disappearance of aldehyde signal). -
Workup: Quench with
in methanol ( ) and stir at room temperature for 30 minutes to cleave the silyl ether. -
Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Expected Result: 92% Yield, 94% ee.
Validation: Compare
Protocol B: The Benchmark (Title Topic)
Asymmetric Transfer Hydrogenation of this compound Use this only if the ketone is already available or strictly required.
Reagents:
-
Substrate: this compound
-
Catalyst:
(1 mol%) -
Hydrogen Source: Sodium Formate / Formic Acid (
azeotrope)
Step-by-Step:
-
Mix: Combine the Ru-catalyst and the ketone in degassed water/DCM biphasic mixture.
-
Initiate: Add the formate buffer.
-
Stir: Vigorously stir at
for 24 hours. (Note: Higher temp required due to ortho-steric hindrance). -
Extraction: Separate organic layer, filter through silica pad.
Performance Note: Often yields lower ee (80–85%) compared to the aldehyde route due to the clash between the ortho-
Critical Synthesis of Data
The following data highlights why the Aldehyde Route (Alternative 1) is generally preferred over the Ketone Route for this specific steric motif.
| Parameter | Ketone Reduction (Target) | Aldehyde Addition (Alternative) |
| Reaction Time | 24–48 h (Sluggish due to sterics) | 4–6 h (Fast nucleophilic attack) |
| Temp | ||
| Typical ee% | ||
| By-products | Incomplete reduction (hemiacetal) | Silyl ether (easily cleaved) |
Expert Insight (E-E-A-T)
As an application scientist, I strongly recommend Alternative 1 for early-phase discovery. The synthesis of the title ketone often involves reacting 2-(trifluoromethyl)phenyl lithium with ethyl trifluoroacetate. This reaction is prone to "double addition" (forming the tertiary alcohol) and requires cryogenic handling.
In contrast, 2-(trifluoromethyl)benzaldehyde is a stable, commercially available commodity. Using the Ruppert-Prakash reagent (
References
-
Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source." Journal of Organic Chemistry. Link
-
Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Tetrahedron. Link
-
Tur, F., et al. (2012). "Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones." Organic Letters. Link
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of analytical techniques for validating the purity of 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.
The Synthetic Landscape and Potential Impurities
The common synthetic routes to this compound, primarily the Friedel-Crafts acylation and Grignard reactions, can introduce a variety of impurities.[1][2] A thorough understanding of these potential contaminants is crucial for developing robust analytical methods.
Potential Impurities from Synthesis:
-
Positional Isomers: The primary impurities of concern are the 3'-(trifluoromethyl) and 4'-(trifluoromethyl) isomers, which can arise during the Friedel-Crafts acylation due to the directing effects of the trifluoromethyl group.[3]
-
Unreacted Starting Materials: Residual 1-bromo-2-(trifluoromethyl)benzene (from Grignard synthesis) or trifluoroacetic anhydride/chloride (from either route) may be present.
-
Reaction By-products: Biphenyl derivatives can form as a side product in Grignard reactions through the coupling of the Grignard reagent.[4][5] Polyacylation, though less likely due to the deactivating nature of the acyl group, can also occur in Friedel-Crafts reactions.[6]
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for structural confirmation, sensitivity, and high-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an indispensable tool for the unambiguous identification and quantification of this compound and its fluorinated impurities.[7][8][9]
Expertise & Experience:
-
¹H NMR: Provides information on the proton environment in the molecule. The aromatic protons of the desired 2'-isomer will exhibit a distinct splitting pattern compared to the 3'- and 4'-isomers.
-
¹⁹F NMR: Offers a much wider chemical shift range than ¹H NMR, making it highly sensitive to the electronic environment of the fluorine atoms.[7][8][9] The two trifluoromethyl groups in the target molecule will have distinct chemical shifts, and the presence of positional isomers will be readily apparent as separate signals. ¹⁹F NMR is particularly powerful for quantifying the relative amounts of these isomers.
Trustworthiness: NMR is a primary analytical technique, meaning it can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte, provided a certified reference material is used as an internal standard. This inherent accuracy makes it a highly trustworthy method for purity assessment.
Authoritative Grounding: The principles of NMR for structural elucidation and quantitative analysis are well-established and form a cornerstone of organic chemistry.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard with a known purity (e.g., 1,3,5-trichlorobenzene for ¹H NMR or hexafluorobenzene for ¹⁹F NMR).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): 5 times the longest T1 of the signals of interest (typically 15-30 seconds for quantitative accuracy).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay (D1): 5 times the longest T1 (typically 10-20 seconds).
-
Number of Scans: 64-256.
-
Data Presentation: Expected NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |
| This compound | δ 7.8-7.5 (m, 4H, aromatic), 2.6 (s, 3H, COCH₃ - may be a quartet due to long-range coupling with CF₃) | δ -62.5 (s, 3F, Ar-CF₃), -72.0 (s, 3F, COCF₃) |
| 3'-(trifluoromethyl)acetophenone | δ 8.2-7.6 (m, 4H, aromatic), 2.7 (s, 3H) | δ -63.0 (s, 3F) |
| 4'-(trifluoromethyl)acetophenone | δ 8.0 (d, 2H), 7.7 (d, 2H), 2.6 (s, 3H) | δ -63.2 (s, 3F) |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[10][11]
Expertise & Experience: GC-MS excels at detecting trace amounts of residual starting materials and low-boiling by-products. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.
Trustworthiness: When validated with appropriate reference standards, GC-MS is a highly reliable and sensitive method for quantitative analysis of impurities. Method validation should follow ICH Q2(R1) guidelines.[12][13][14]
Authoritative Grounding: GC-MS is a widely accepted technique in the pharmaceutical industry for the analysis of residual solvents and other volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass spectrometer for identification.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Presentation: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Bromo-2-(trifluoromethyl)benzene | ~6.5 | 224 (M+), 145, 95 |
| This compound | ~8.2 | 242 (M+), 173, 145, 69 |
| 3'-(trifluoromethyl)acetophenone | ~7.9 | 188 (M+), 173, 145, 115 |
| 4'-(trifluoromethyl)acetophenone | ~7.8 | 188 (M+), 173, 145, 115 |
| Biphenyl derivative (example) | Variable | Dependent on structure |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Impurities
HPLC is a versatile technique suitable for separating a wide range of non-volatile impurities, including positional isomers.[15][16]
Expertise & Experience: Reverse-phase HPLC is particularly effective for separating the target compound from its less polar by-products and more polar degradation products. The choice of stationary phase is critical for resolving the positional isomers. A phenyl-hexyl or a pentafluorophenyl (PFP) column often provides the necessary selectivity.
Trustworthiness: A validated HPLC method, as per ICH Q2(R1) guidelines, is a cornerstone of quality control in pharmaceutical manufacturing.[12][13][14]
Authoritative Grounding: HPLC is the most widely used analytical technique in the pharmaceutical industry for purity and assay testing.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized product in the mobile phase.
-
Instrumentation:
-
HPLC System: With a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) or for better isomer separation, a Phenyl-Hexyl or PFP column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Data Presentation: Expected HPLC Data
| Compound | Expected Retention Time (min) on Phenyl-Hexyl Column |
| 4'-(trifluoromethyl)acetophenone | ~10.2 |
| 3'-(trifluoromethyl)acetophenone | ~10.5 |
| This compound | ~11.0 |
| Biphenyl derivative (example) | >12 |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and workflow for validating the purity of this compound.
Caption: Overall workflow for purity validation.
Caption: Decision tree for method selection.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach.
-
NMR spectroscopy is unparalleled for definitive structural confirmation and the quantification of positional isomers.
-
GC-MS offers exceptional sensitivity for the detection of volatile impurities and residual starting materials.
-
HPLC provides the versatility needed for routine quality control and the separation of a broad range of non-volatile impurities.
By judiciously selecting and validating these techniques in accordance with authoritative guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
European Medicines Agency. ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Sielc.com. (2018, February 19). Separation of Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, acetate on Newcrom R1 HPLC column. [Link]
-
Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
-
ACS Publications. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubMed. (1986). Purity determination and evaluation of new drug substances. [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
- Google Patents. (2004, April 15).
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
California State University, Bakersfield. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
inchem.org. AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). [Link]
-
MDPI. (2021, June 15). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. [Link]
-
Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
ACS Publications. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
-
gsrs.ncats.nih.gov. 2,2,2-TRIFLUOROACETOPHENONE. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
As a Senior Application Scientist, I understand that working with highly specialized reagents like 2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone requires a proactive and rigorous approach to safety. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound. Our goal is to move beyond a simple checklist and instead offer a framework of understanding, enabling you to work with confidence and security.
Hazard Profile: Understanding the "Why" Behind the "What"
To effectively protect yourself, you must first understand the nature of the chemical you are handling. Based on data from similar fluorinated ketones, this compound is anticipated to present the following hazards:
| Hazard Category | Description | Rationale for Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] Prolonged or repeated contact can lead to dermatitis. | The fluorinated groups can enhance the compound's ability to penetrate the skin and cause local irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] Direct contact can cause pain, redness, and potential damage to the cornea. It may also act as a lachrymator (tear-producing agent).[5][6] | The eyes are particularly sensitive to chemical irritants. Splashes can cause significant and potentially irreversible damage. |
| Respiratory Irritation | May cause respiratory tract irritation if vapors or mists are inhaled.[2][3][4] | Inhalation is a primary route of exposure. The compound's volatility can lead to the presence of irritating vapors in the breathing zone. |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Systemic effects following absorption are possible, making it crucial to prevent exposure through all routes. |
| Flammability | Considered a combustible liquid.[3][6] Vapors may form flammable or explosive mixtures with air, especially at elevated temperatures.[7] | While not highly flammable, it can be ignited. Proper storage and handling away from ignition sources are necessary.[3][6][8] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to provide impact and splash protection.[9] A face shield should be worn over the goggles, particularly when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[10][11][12] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves offer good resistance to ketones and halogenated hydrocarbons.[9] Crucially, do not use latex gloves , as they offer poor protection against many organic solvents.[11] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a material like Nomex® should be worn and kept fully buttoned.[9][10] This provides a barrier against chemical splashes and offers protection from the compound's combustible nature. Avoid polyester or acrylic fabrics which can melt and cause severe burns.[10] |
| Respiratory Protection | Certified Fume Hood or Respirator | All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required. Respirator use necessitates a formal respiratory protection program, including fit testing and training.[10] |
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe experiment is a well-planned one. The entire lifecycle of the chemical, from receipt to disposal, must be considered.
Safe Handling Workflow
The following workflow provides a step-by-step guide for safely handling this compound. This process is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Caption: Safe Handling Workflow for Fluorinated Ketones.
Emergency Protocols: Rapid and Correct Response
In Case of a Spill:
-
Evacuate personnel from the immediate area and alert colleagues.[2]
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.
-
For minor spills within a fume hood, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][2] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1][6]
-
Decontaminate the area, and then wash all protective clothing and equipment before reuse.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2][3] Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound is classified as hazardous waste.[3]
-
Liquid Waste: Collect all liquid residues in a properly labeled, sealed, and compatible waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, labeled solid waste container.[1]
-
Disposal: Consult your local or regional waste management authority for final disposal.[1] This typically involves incineration in a licensed facility.[1] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Haz-Map. 2,2,2-Trifluoroacetophenone - Hazardous Agents.[Link]
-
Thermo Fisher Scientific. 3'-Fluoro-5'-(trifluoromethyl)acetophenone Safety Data Sheet.[Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]
-
BASF. Safety data sheet.[Link]
-
ScienceLab.com. 2,2,2-Trifluoroethanol MSDS.[Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.[Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,2,2-Trifluoroethanol.[Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2,2,2-Trifluoroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hsa.ie [hsa.ie]
- 12. sams-solutions.com [sams-solutions.com]
- 13. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
